molecular formula C₁₀H₁₅N₄Na₃O₁₄P₃ B1146238 Inosine-5'-triphosphate trisodium salt CAS No. 35908-31-7

Inosine-5'-triphosphate trisodium salt

Cat. No. B1146238
CAS RN: 35908-31-7
M. Wt: 577.14
InChI Key:
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Description

Inosine-5’-triphosphate trisodium salt (ITP) is a naturally occurring nucleotide salt present in all living organisms . It serves as a precursor to adenosine triphosphate (ATP), the vital energy molecule for cellular functions . It functions as a substrate for ATPases and GTPases .


Synthesis Analysis

A straightforward, reliable, and efficient chemical synthesis of inosine nucleotides such as inosine-5’-monophosphate, inosine-5’-diphosphate, and inosine-5’-triphosphate, starting from inosine has been reported .


Molecular Structure Analysis

The molecular weight of Inosine-5’-triphosphate trisodium salt is 574.11 g/mol . The molecular formula is C10H12N4Na3O14P3 .


Chemical Reactions Analysis

Inosine-5’-triphosphate trisodium salt is used in studies on the impact of deamination of ATP and GTP by various enzymes and chemical processes . It may be used as a substrate to study the specificity and kinetics of nucleoside-5’-triphosphatase and ATPase .


Physical And Chemical Properties Analysis

Inosine-5’-triphosphate trisodium salt is a solid substance . It has a molecular weight of 574.11 g/mol and a molecular formula of C10H12N4Na3O14P3 .

Scientific Research Applications

Enzyme Studies

Inosine-5’-triphosphate trisodium salt (ITP) is used in studies on the impact of deamination of ATP and GTP by various enzymes and chemical processes . It serves as a substrate to study the specificity and kinetics of nucleoside-5’-triphosphatase and ATPase .

Activation of ATPases and GTPases

ITP is also used to study activation of various ATPases and GTPases . These enzymes are critical for a variety of biological processes, including signal transduction, protein synthesis, and muscle contraction.

Cellular Respiration and Metabolism

ITP’s applications in scientific investigations encompass studying ATP’s involvement in essential cellular processes like cell respiration and metabolism . ATP, for which ITP can serve as a precursor, is the vital energy molecule for cellular functions.

Energy Transfer

ITP is used to investigate ATP’s role in energy transfer . As a precursor to ATP, ITP can help researchers understand how energy is transferred within cells.

Transducin Activation

ITP has the ability to support the initiation of effector system. It can prevent guanosine 5’-triphosphate (GTP) hydrolysis, that is catalysed by transducin (TD) .

Reovirus Transcription

Instead of GTP, ITP can be used for the initiation and the elongation steps of reovirus transcription . This makes ITP a valuable tool in virology research.

G-Protein Activation

ITP can also replace GTP in the activation of G-protein . G-proteins are involved in transmitting signals from various stimuli outside a cell to its interior.

Chromosome Studies

Inosine-5’-triphosphate trisodium salt has been used to investigate its influence on the chromosome aberration rate, the mitotic rate, sister-chromatid exchange (SCE) frequency, the proportion of first (X1), second (X2) and third (X3) division metaphases of human peripheral lymphocytes .

Safety And Hazards

Inosine-5’-triphosphate trisodium salt is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Inosine-5’-triphosphate trisodium salt is used in studies where ATP and GTP are deaminated by various enzymes and biological processes . This can help with kinetics studies of enzymes as well . It is also used to study activation of various ATPases and GTPases .

properties

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGLCGLOQVQVCS-MSQVLRTGSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4Na3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036160
Record name Inosine 5'-triphosphate trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inosine-5'-triphosphate trisodium salt

CAS RN

35908-31-7
Record name Inosine 5'-triphosphate trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine 5'-Triphosphate Trisodium Salt Hydrate
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